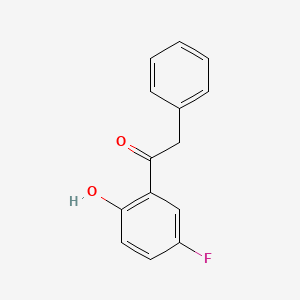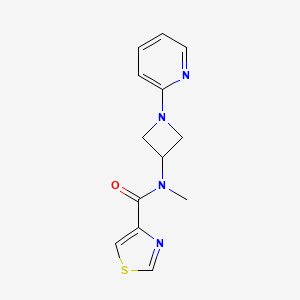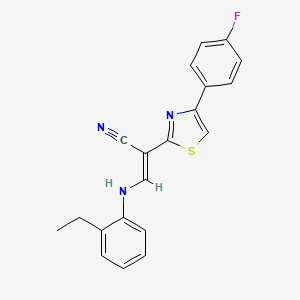
1-(5-氟-2-羟基苯基)-2-苯基乙酮
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of catalysts to achieve the desired molecular structure. In the case of fluorinated aromatic diamine monomers, such as the one described in the first paper, the synthesis process involves coupling a trifluoroacetophenone with a phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . This method demonstrates the intricate steps required to synthesize specific monomers that can be used to create polymers with desirable properties, such as high thermal stability and good mechanical strength.
Molecular Structure Analysis
The analysis of molecular structures is crucial in understanding the properties and potential applications of a compound. For instance, the optimized molecular structure and vibrational frequencies of a fluorophenyl-phenyl dihydro pyrazol compound were investigated both experimentally and theoretically, showing agreement with XRD data . Such analyses provide insights into the stability of the molecule, which in this case is attributed to hyper-conjugative interactions and charge delocalization. The molecular structure directly influences the reactivity and potential applications of the compound, such as its role in nonlinear optics or as an anti-neoplastic agent.
Chemical Reactions Analysis
Chemical reactions involving the compounds of interest can lead to the formation of novel derivatives with potential biological applications. For example, a series of novel pyrazol-phenylethanol derivatives were synthesized from ethyl phenyl-pyrazole carboxylate derivatives, with their structures characterized by various spectroscopic methods . The chemical reactions involved in the synthesis of these derivatives are critical for the development of compounds that could inhibit the growth of lung cancer cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms and bonds. The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, synthesized from phenol and hexafluoroacetone, exhibits strong intermolecular hydrogen bonds in its crystal structure . These bonds contribute to the formation of two-dimensional layers, which are significant for the compound's application in fluoro-containing materials. The presence of alcoholic and phenolic hydroxyl groups in the compound suggests its potential use in synthesizing organic fluoro-containing polymers.
Case Studies and Applications
The papers provided also discuss the potential applications of the synthesized compounds. For instance, the fluorinated polyimides described in the first paper have excellent solubility and thermal stability, making them suitable for use in high-performance materials . The molecular docking studies of the fluorophenyl-phenyl dihydro pyrazol compound suggest its potential as an anti-neoplastic agent due to its inhibitory activity against TPII . Additionally, the novel pyrazol-phenylethanol derivatives have shown the ability to suppress lung cancer cell growth, indicating their potential use in cancer treatment .
科学研究应用
放射化学和成像
1-(5-氟-2-羟基苯基)-2-苯基乙酮已用于放射化学,特别是在用于脑成像的放射性配体的合成中。例如,Vos 和 Slegers (1994) 开发了一种方法来合成一种放射性配体,其中包含这种化合物,以潜在用于脑中的 GABA 受体成像 (Vos 和 Slegers,1994)。
新型化合物的合成
该化合物已参与各种新型化学实体的合成。毛泽伟(2015 年)制备了 N-杂环取代的苯基乙酮衍生物,展示了该化合物在化学合成中的多功能性 (毛泽伟,2015)。
光物理学研究
约瑟夫 J. M. 赫利等人(2022 年)的研究探索了与 1-(5-氟-2-羟基苯基)-2-苯基乙酮相关的化合物的发射特性,深入了解了它们在光学材料中的潜在应用 (赫利等人,2022)。
抗菌研究
该化合物已合成并对其抗菌特性进行了评估。马尼瓦南(2020 年)和阿伦等人(2003 年)的研究表明了其在开发抗菌剂中的应用,显示出对各种微生物的有效性 (马尼瓦南,2020),(阿伦等人,2003)。
光学和电子材料
对 1-(5-氟-2-羟基苯基)-2-苯基乙酮的应用的研究已扩展到光学和电子材料领域。例如,肖淑德等人(2003 年)用该化合物合成了氟代酞嗪酮单体,由于其优异的热性能,显示出在光波导中使用的潜力 (肖等人,2003)。
癌症研究
该化合物也已在癌症研究中得到研究。卡尔蒂克扬等人(2017 年)合成了衍生物以评估作为抗乳腺癌剂,表明了该化合物的潜在治疗应用 (卡尔蒂克扬等人,2017)。
作用机制
Target of Action
Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.
Mode of Action
This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .
安全和危害
属性
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHDMQSTCOYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)
![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)


![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)


![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)